![molecular formula C14H15N3O2S B3010269 N-phenyl-3-(thiazol-2-yloxy)pyrrolidine-1-carboxamide CAS No. 2197783-82-5](/img/structure/B3010269.png)
N-phenyl-3-(thiazol-2-yloxy)pyrrolidine-1-carboxamide
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Overview
Description
“N-phenyl-3-(thiazol-2-yloxy)pyrrolidine-1-carboxamide” is a compound that includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring . This compound is offered by Benchchem for CAS No. 2197783-82-5.
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “N-phenyl-3-(thiazol-2-yloxy)pyrrolidine-1-carboxamide” is not explicitly mentioned in the available resources.Scientific Research Applications
Antitumor and Cytotoxic Activity
The thiazole moiety present in N-phenyl-3-(thiazol-2-yloxy)pyrrolidine-1-carboxamide has been associated with antitumor and cytotoxic activities. Thiazole derivatives have been synthesized and evaluated for their efficacy against various human tumor cell lines. For instance, compounds with a similar thiazole structure have demonstrated potent effects on prostate cancer cells . This suggests that our compound of interest may also possess similar antitumor properties, warranting further investigation into its potential as an anticancer agent.
Antimicrobial and Antifungal Applications
Thiazoles are known for their antimicrobial and antifungal properties. As such, derivatives of thiazole, like our compound, could be explored for their effectiveness in combating microbial and fungal infections. This application is particularly relevant in the development of new antibiotics and antifungals, especially in the face of rising antibiotic resistance .
Neuroprotective Properties
The thiazole ring is a common feature in molecules with neuroprotective effects. Research has indicated that thiazole derivatives can play a role in the synthesis of neurotransmitters like acetylcholine. Therefore, N-phenyl-3-(thiazol-2-yloxy)pyrrolidine-1-carboxamide could be investigated for its potential to protect neuronal health and function, which is crucial in diseases like Alzheimer’s and Parkinson’s .
Anti-Inflammatory and Analgesic Effects
Compounds containing thiazole have been reported to exhibit anti-inflammatory and analgesic activities. This implies that N-phenyl-3-(thiazol-2-yloxy)pyrrolidine-1-carboxamide could be utilized in the development of new anti-inflammatory and pain-relief medications, offering potential alternatives to current treatments with fewer side effects .
Antiviral and Antiretroviral Therapy
Thiazole derivatives have shown promise in antiviral and antiretroviral therapies. Given the structural similarity, N-phenyl-3-(thiazol-2-yloxy)pyrrolidine-1-carboxamide could be a candidate for the development of drugs targeting viruses, including HIV. This application is significant in the ongoing search for effective treatments for viral infections .
Enzyme Inhibition
Thiazole-containing compounds have been identified as inhibitors of various enzymes, such as bacterial DNA gyrase B. This enzyme is crucial for bacterial DNA replication, and its inhibition can lead to the development of new antibacterial drugs. N-phenyl-3-(thiazol-2-yloxy)pyrrolidine-1-carboxamide could be explored for its potential as an enzyme inhibitor, contributing to the fight against bacterial infections .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to their diverse biological activities .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have a variety of effects at the molecular and cellular level due to their diverse biological activities .
properties
IUPAC Name |
N-phenyl-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-13(16-11-4-2-1-3-5-11)17-8-6-12(10-17)19-14-15-7-9-20-14/h1-5,7,9,12H,6,8,10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRRVZWYVKTSGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-3-(thiazol-2-yloxy)pyrrolidine-1-carboxamide |
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